molecular formula C22H15Cl2F3N4O B11102930 N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11102930
M. Wt: 479.3 g/mol
InChI Key: UFWKEYZUJFASJU-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Benzylation and methylation: These steps involve the alkylation of the nitrogen atoms using benzyl halides and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine.

Scientific Research Applications

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases such as CDK2, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C22H15Cl2F3N4O

Molecular Weight

479.3 g/mol

IUPAC Name

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H15Cl2F3N4O/c1-30(12-13-5-3-2-4-6-13)21(32)19-18(24)20-28-16(14-7-9-15(23)10-8-14)11-17(22(25,26)27)31(20)29-19/h2-11H,12H2,1H3

InChI Key

UFWKEYZUJFASJU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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